1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione 1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione
Brand Name: Vulcanchem
CAS No.: 5718-87-6
VCID: VC5294673
InChI: InChI=1S/C5H6N2O2S/c8-4-3-1-10-2-7(3)5(9)6-4/h3H,1-2H2,(H,6,8,9)
SMILES: C1C2C(=O)NC(=O)N2CS1
Molecular Formula: C5H6N2O2S
Molecular Weight: 158.18

1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione

CAS No.: 5718-87-6

Cat. No.: VC5294673

Molecular Formula: C5H6N2O2S

Molecular Weight: 158.18

* For research use only. Not for human or veterinary use.

1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione - 5718-87-6

Specification

CAS No. 5718-87-6
Molecular Formula C5H6N2O2S
Molecular Weight 158.18
IUPAC Name 3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-5,7-dione
Standard InChI InChI=1S/C5H6N2O2S/c8-4-3-1-10-2-7(3)5(9)6-4/h3H,1-2H2,(H,6,8,9)
Standard InChI Key VSHNGALPNIMBCM-UHFFFAOYSA-N
SMILES C1C2C(=O)NC(=O)N2CS1

Introduction

Structural Characteristics and Molecular Identity

Bicyclic Framework and Stereochemical Features

The core structure of 1H-imidazo[1,5-c] thiazole-5,7(6H,7aH)-dione consists of a fused imidazole-thiazole system, forming a bicyclic scaffold with two ketone groups at positions 5 and 7. X-ray crystallography and NMR studies reveal a planar arrangement of the heterocyclic rings, with the thiazole sulfur and imidazole nitrogen atoms contributing to the molecule’s polarity . The compound’s IUPAC name, 3,7a-dihydro-1H-imidazo[1,5-c] thiazole-5,7-dione, reflects its hydrogenation state and ketone functionalities .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC5H6N2O2S\text{C}_5\text{H}_6\text{N}_2\text{O}_2\text{S}
Molecular Weight158.18 g/mol
CAS Registry Number5718-87-6
SMILES NotationO=C(C1N2CSC1)NC2=O
InChI KeyVSHNGALPNIMBCM-UHFFFAOYSA-N

The compound’s 1H^1\text{H} NMR spectrum (e.g., for its 6-methyl derivative) shows distinct proton environments: δ 4.31 ppm (H-7a), δ 3.06–3.28 ppm (H-1 and H-3 of the thiazole), and δ 2.95 ppm (methyl group in derivatives) . These signals confirm the rigidity of the bicyclic system and the electronic effects of the carbonyl groups .

Synthesis and Manufacturing Protocols

Cyclization-Based Approaches

The primary synthesis route involves cyclization of 2-aminothiazole derivatives with glyoxal under acidic or basic conditions. VulcanChem reports a method using 2-aminothiazole and glyoxal in the presence of a Lewis acid catalyst (e.g., ZnCl2_2) at 60–80°C, yielding the target compound in 45–60% purity after recrystallization. Alternative protocols employ microwave-assisted cyclization to reduce reaction times from hours to minutes while maintaining yields above 50% .

Critical Reaction Parameters

  • Temperature: Optimal range 60–100°C; higher temperatures promote side reactions.

  • pH: Maintained between 6.5–7.5 to prevent decomposition of the thiazole precursor.

  • Solvent Systems: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

Purification and Scalability Challenges

Industrial-scale production faces challenges in removing regioisomeric byproducts. Chromatographic purification on silica gel (eluent: ethyl acetate/hexane 3:7) achieves >95% purity, but this method remains cost-prohibitive for large batches . Emerging techniques like continuous-flow crystallization show promise for improving yield and purity in kilogram-scale syntheses .

Chemical Reactivity and Derivative Formation

Oxidation and Reduction Pathways

The diketone moiety undergoes selective reduction using sodium borohydride (NaBH4\text{NaBH}_4) in ethanol, producing the diol derivative while preserving the heterocyclic core. Conversely, oxidation with hydrogen peroxide (H2O2\text{H}_2\text{O}_2) at elevated temperatures cleaves the thiazole ring, generating sulfonic acid derivatives.

Nucleophilic Substitution Reactions

The N-H groups at positions 1 and 3 participate in alkylation and acylation reactions. For example, treatment with methyl iodide in DMF introduces methyl groups at both nitrogen sites, forming 1,3-dimethyl-1H-imidazo[1,5-c]thiazole-5,7-dione . Such derivatives exhibit enhanced lipophilicity, making them candidates for blood-brain barrier penetration in CNS drug development .

Table 2: Representative Derivatives and Modifications

DerivativeReagentApplication Area
1,3-DimethylCH3_3I, K2_2CO3_3CNS drug candidates
5,7-Di-O-acetylAc2_2O, pyridineProdrug synthesis
7a-HydroxyH2_2O2_2, NaOHAntimicrobial agents

Industrial and Research Applications

Building Block in Medicinal Chemistry

Pharmaceutical researchers utilize this scaffold to develop kinase inhibitors and GPCR modulators. ChemDiv offers the compound as building block BB57-4996 in 1 mg to 50 mg quantities, with options for DMSO solutions (10 mM) in 96-well plates .

Material Science Innovations

The conjugated π-system enables applications in organic semiconductors. Thin films deposited via chemical vapor deposition show hole mobility of 0.45 cm2^2/V·s, comparable to rubrene-based devices .

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